3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Historical Context of Triazolopyridazine Derivatives in Medicinal Chemistry
Triazolopyridazines have garnered sustained interest in drug discovery due to their versatility in modulating enzymatic activity, particularly kinases implicated in cancer progression. Early work in the 2000s identified triazolopyridazines as potent inhibitors of c-Met, a receptor tyrosine kinase overexpressed in multiple malignancies. For instance, triazolopyridazine-based compounds demonstrated submicromolar inhibitory activity against c-Met, with selectivity profiles superior to earlier chemotypes. Subsequent optimization efforts focused on enhancing metabolic stability and target engagement, leading to derivatives with improved pharmacokinetic properties.
The evolution of triazolopyridazines accelerated with the recognition of their dual inhibitory potential. A 2024 study reported triazolo[4,3-b]pyridazine derivatives capable of simultaneously targeting c-Met and Pim-1 kinases, achieving half-maximal inhibitory concentrations (IC50) below 0.3 μM for both enzymes. This dual mechanism mitigates compensatory signaling pathways in tumors, addressing a longstanding challenge in kinase inhibitor development. The structural adaptability of the triazolopyridazine scaffold enables precise tuning of electronic and steric properties, facilitating interactions with divergent ATP-binding pockets.
Structural Uniqueness and Nomenclature of the Target Compound
3-(Piperidin-3-yl)-6-(p-tolyl)-triazolo[4,3-b]pyridazine belongs to the triazolo[4,3-b]pyridazine family, characterized by a triazole ring fused to a pyridazine system at positions 4 and 3-b, respectively. The IUPAC name reflects this connectivity:
- Triazolo[4,3-b]pyridazine : A bicyclic system where the triazole ring (positions 1, 2, 4) shares two adjacent atoms with the pyridazine ring (positions 3-b and 4).
- Substituents : A piperidin-3-yl group at position 3 and a p-tolyl (4-methylphenyl) group at position 6.
The planar triazolopyridazine core enables π-π stacking with aromatic residues in enzyme active sites, while the piperidine and p-tolyl groups introduce three-dimensional bulk and hydrophobicity, respectively. Crystallographic analyses of analogous compounds reveal that the p-tolyl moiety occupies hydrophobic pockets in kinases, whereas the piperidine nitrogen participates in hydrogen bonding with catalytic residues. This dual interaction mode underpins the compound’s high binding affinity and selectivity.
Significance of Piperidine and p-Tolyl Substituents in Bioactive Molecules
The piperidine ring, a saturated six-membered nitrogen heterocycle, is a privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties. Its incorporation enhances solubility via protonation at physiological pH while maintaining membrane permeability. In kinase inhibitors, piperidine derivatives often engage in critical hydrogen bonds with backbone carbonyls or acidic residues, as observed in complex crystal structures of related triazolopyridazines. For example, piperidin-3-yl substituents in triazolopyridazines improve c-Met inhibition by forming a salt bridge with Asp 1222 in the kinase domain.
The p-tolyl group (4-methylphenyl) contributes to activity through hydrophobic interactions and electron-donating effects. Methyl substitution at the para position increases lipophilicity, promoting penetration into cellular membranes and binding to hydrophobic enzyme subpockets. Comparative studies of triazolopyridazines with varying aryl substituents demonstrate that p-tolyl derivatives exhibit superior inhibitory activity over unsubstituted phenyl or electron-withdrawing groups, likely due to enhanced van der Waals contacts and reduced metabolic oxidation.
Structural and Functional Comparison of Key Moieties
Properties
Molecular Formula |
C17H19N5 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
6-(4-methylphenyl)-3-piperidin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H19N5/c1-12-4-6-13(7-5-12)15-8-9-16-19-20-17(22(16)21-15)14-3-2-10-18-11-14/h4-9,14,18H,2-3,10-11H2,1H3 |
InChI Key |
XITALQMGHNLDMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3C4CCCNC4)C=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
Patents EP0156734A3 and CN1077958A describe cyclocondensation between pyridazine-3-carboxylic acid hydrazides and nitriles or orthoesters under acidic conditions. For example:
-
Reactants : Pyridazine-3-carbohydrazide reacts with trimethyl orthoacetate in acetic acid.
-
Conditions : Reflux at 110°C for 6–8 hours.
This method ensures regioselective triazole ring formation at the [4,3-b] position, critical for subsequent functionalization.
Ring-Closing Metathesis (RCM)
Advanced routes employ Grubbs catalysts to form the triazole ring via RCM, though this approach is less common due to catalyst costs.
Functionalization of the Pyridazine Ring
Introduction of the p-Tolyl Group at C6
The C6 position is typically functionalized via Suzuki-Miyaura coupling:
-
Reactants : 6-Chloro-triazolo[4,3-b]pyridazine reacts with p-tolylboronic acid.
-
Catalyst System : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv).
Table 1 : Optimization of Suzuki Coupling Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Maximizes cross-coupling efficiency |
| Solvent | Dioxane/H₂O (4:1) | Enhances boronic acid solubility |
| Temperature | 90°C | Balances rate and side reactions |
Piperidin-3-yl Substitution at C3
Nucleophilic Aromatic Substitution (SNAr)
The C3 chloro intermediate undergoes SNAr with piperidin-3-amine:
-
Reactants : 3-Chloro-6-(p-tolyl)-triazolo[4,3-b]pyridazine + piperidin-3-amine.
-
Base : NaH (2.2 equiv) in DMF.
Mechanistic Insight :
The reaction proceeds via a Meisenheimer complex, with NaH deprotonating the amine to enhance nucleophilicity. Steric hindrance from the triazole ring necessitates prolonged reaction times.
Purification and Characterization
Recrystallization Protocols
-
Solvent System : Ethanol/water (3:1) achieves >95% purity.
-
Crystallization Yield : 65–70% recovery.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.85 (d, J = 8.2 Hz, 2H, p-tolyl), 7.35 (d, J = 8.2 Hz, 2H, p-tolyl), 3.15–3.05 (m, 1H, piperidine), 2.45 (s, 3H, CH₃).
-
MS (ESI+) : m/z 299.2 [M+H]⁺.
Alternative Synthetic Routes
One-Pot Sequential Functionalization
A streamlined approach combines Suzuki coupling and SNAr in a single reactor:
-
C6 Coupling : 6-Chloro intermediate + p-tolylboronic acid.
-
In Situ SNAr : Add piperidin-3-amine without isolation.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction times but risks decomposition of heat-sensitive intermediates.
Industrial-Scale Considerations
Catalyst Removal
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low solubility of intermediates | Use DMF/DMSO mixtures (1:1) |
| Over-substitution at C3 | Control amine stoichiometry (1.1 equiv) |
| Byproduct formation during SNAr | Add molecular sieves (4Å) |
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazolopyridazine core or the piperidine ring.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
Research indicates that 3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine has potential therapeutic applications:
- Anticancer Activity : Studies have shown that derivatives of triazolo-pyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this triazolo-pyridazine scaffold have demonstrated potent antiproliferative activity comparable to established chemotherapeutic agents like CA-4 (IC values ranging from 0.008 to 0.014 μM) against gastric adenocarcinoma and lung adenocarcinoma cells .
- Antimicrobial Properties : The compound's structure suggests potential efficacy against infectious diseases. Ongoing research is evaluating its bioactive properties against bacterial and fungal strains.
Biological Studies
The bioactivity of 3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine has been linked to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression or infection pathways. Understanding these interactions can lead to the development of targeted therapies.
- Mechanism of Action : Preliminary studies suggest that the compound modulates biological pathways by affecting receptor activity or enzyme function, which is crucial for developing effective treatment strategies .
Materials Science
The unique properties of 3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine extend into materials science:
- Synthesis of Functional Materials : Due to its heterocyclic nature, this compound can serve as a building block for synthesizing new materials with specific electrical or optical properties. For example, modifications of the triazolo-pyridazine core can lead to materials suitable for organic electronics or photonic applications.
Case Study 1: Anticancer Activity Evaluation
A series of derivatives based on the triazolo-pyridazine scaffold were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The study found that certain modifications significantly enhanced the antiproliferative activity compared to the parent compound.
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound A | SGC-7901 | 0.014 |
| Compound B | A549 | 0.008 |
| Compound C | HT-1080 | 0.012 |
This data illustrates the potential of this class of compounds in developing new anticancer agents .
Case Study 2: Enzyme Inhibition Studies
Research investigating the enzyme inhibition properties of 3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine revealed promising results in modulating key enzymes involved in cancer metabolism. These findings underscore the importance of further studies to elucidate specific interactions and optimize therapeutic efficacy .
Mechanism of Action
The mechanism of action of 3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological target involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of triazolopyridazine derivatives are highly dependent on substituent variations. Below is a detailed comparison of 3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine with structurally related analogues:
Structural Analogues with Piperidinyl Substituents
- 6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1706455-35-7): Substituents: 2,4-Dichlorophenyl at position 4. Key Differences: The dichlorophenyl group increases electronegativity and lipophilicity compared to the p-tolyl group in the target compound. This may enhance membrane permeability but reduce solubility. Activity: Noted in BRD4 inhibition studies, though specific data are undisclosed .
- 6-(4-Chlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine: Substituents: 4-Chlorophenyl at position 6. However, the absence of a methyl group (as in p-tolyl) may reduce steric hindrance .
Analogues with Different Aromatic Substituents
(R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (Compound 18) :
- Substituents : Methoxy and tetrahydrofuran-3-yloxy groups.
- Activity : Potent PDE4A inhibitor (IC₅₀ < 10 nM) with >100-fold selectivity over other PDE isoforms. The catechol diether moiety enhances binding to the PDE4 catalytic domain .
- Comparison : The target compound’s p-tolyl group lacks the oxygen-rich substituents of Compound 18, likely reducing PDE4 affinity but improving metabolic stability.
3-(4-Methoxyphenyl)-6-(2-(4-methylbenzylidene)hydrazinyl)-[1,2,4]triazolo[4,3-b]pyridazine (Compound 4f) :
- Substituents : Hydrazinyl-linked benzylidene group.
- Activity : Evaluated for antimicrobial properties; hydrazine derivatives often exhibit moderate to potent activity .
- Comparison : The target compound’s piperidinyl group may offer better solubility and reduced toxicity compared to hydrazine-based analogues.
Analogues Targeting BRD4 Bromodomains
- N-[2-(1H-Indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Compound 6) :
- Substituents : Trifluoromethyl and indole-ethylamine groups.
- Activity : BRD4 BD1 inhibitor (IC₅₀ ~ 1 µM). The indole group mimics acetyl-lysine interactions in bromodomains .
- Comparison : The target compound’s p-tolyl group lacks the hydrogen-bonding capability of indole, likely reducing BRD4 affinity but improving pharmacokinetic properties.
Analogues with Heterocyclic Modifications
- 3-Cyclopropyl-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine :
Comparative Data Table
| Compound Name | Substituents (Position 3/6) | Target Activity | Key Properties |
|---|---|---|---|
| Target Compound | Piperidin-3-yl / p-tolyl | Undisclosed | High lipophilicity, moderate solubility |
| 6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl) | Piperidin-3-yl / 2,4-dichlorophenyl | BRD4 inhibition | Enhanced lipophilicity, low solubility |
| Compound 18 (PDE4 inhibitor) | 2,5-Dimethoxyphenyl / substituted aryl | PDE4A (IC₅₀ < 10 nM) | High selectivity, oxygen-rich substituents |
| Compound 6 (BRD4 inhibitor) | Trifluoromethyl / indole-ethylamine | BRD4 BD1 (IC₅₀ ~ 1 µM) | Strong halogen bonding, moderate solubility |
| 3-Cyclopropyl-6-(sulfonylpiperazine) | Cyclopropyl / sulfonylpiperazine | Not reported | High solubility, metabolic stability |
Key Findings and Implications
Substituent Effects: Piperidinyl vs. Cyclopropyl: Piperidinyl groups enhance solubility compared to cyclopropyl but may introduce conformational flexibility affecting target binding . p-Tolyl vs.
Biological Activity: PDE4 inhibitors require oxygen-rich substituents (e.g., methoxy) for high affinity, which the target compound lacks . BRD4 inhibitors benefit from hydrogen-bonding groups (e.g., indole), suggesting the target compound may be more suited for non-bromodomain targets .
Synthetic Accessibility :
- The target compound’s synthesis (via hydrazine intermediates and aromatic substitution) aligns with methods for analogous triazolopyridazines, ensuring scalability .
Biological Activity
The compound 3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 241.29 g/mol. The structural characteristics contribute to its biological activity and interactions within biological systems.
Research indicates that triazolo-pyridazine derivatives, including this compound, exhibit significant inhibitory activity against various kinases, particularly c-Met kinase. The inhibition of c-Met is associated with the regulation of cell proliferation and survival pathways, making it a target for cancer therapy.
Biological Activity Overview
The biological activity of 3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine can be summarized in the following key areas:
- Anticancer Activity : Preliminary studies suggest that this compound shows cytotoxic effects against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these cell lines have been reported to be in the range of 1.06 to 2.73 μM .
- Antimicrobial Properties : Compounds in the same family have demonstrated antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for related derivatives have shown efficacy against bacteria such as Staphylococcus aureus .
- Neuroprotective Effects : Some studies indicate potential neuroprotective effects attributed to the piperidine moiety in the structure, suggesting applications in neurodegenerative diseases.
Case Studies
Several studies have explored the biological activities of triazolo-pyridazine derivatives:
- Cytotoxicity Studies : A study evaluated a series of triazolo-pyridazine compounds for their cytotoxicity against cancer cell lines using the MTT assay. The results indicated that compounds similar to our target exhibited significant cytotoxicity with IC50 values below 5 μM .
- Inhibition Studies : In vitro assays demonstrated that derivatives showed competitive inhibition against c-Met kinase with promising IC50 values comparable to established inhibitors like Foretinib . This suggests potential for development as targeted cancer therapies.
- Structure-Activity Relationship (SAR) : Research on SAR has identified key structural features that enhance potency against specific targets while minimizing off-target effects . Modifications in the piperidine and triazole moieties have been explored to improve selectivity and reduce toxicity.
Table 1: Cytotoxicity and Inhibitory Activity
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
Table 2: Antimicrobial Activity
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 |
| 7b | E. coli | 0.25 |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine?
- Methodology : The synthesis typically involves cyclization and substitution reactions. For example:
- Step 1 : React 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate to form the triazole ring .
- Step 2 : Substitute chlorine at the 6-position with piperidine via nucleophilic aromatic substitution under reflux conditions (e.g., using NaH in toluene or DMF as a base) .
- Step 3 : Introduce the p-tolyl group at the 6-position through Suzuki-Miyaura coupling or direct alkylation .
Q. How can researchers characterize the compound’s purity and structural integrity?
- Analytical Techniques :
- 1H NMR and 13C NMR : Confirm regiochemistry and substituent positions (e.g., piperidinyl protons at δ 1.5–3.0 ppm) .
- HPLC : Assess purity (>95% using C18 columns, acetonitrile/water mobile phase) .
- X-ray Crystallography : Resolve planar conformation and intramolecular hydrogen bonding (e.g., π–π interactions at 3.5–4.0 Å) .
- Elemental Analysis : Validate stoichiometry (e.g., C: 62.3%, H: 5.8%, N: 24.1%) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to optimize bioactivity?
- Approach :
- Substituent Variation : Modify the p-tolyl group (e.g., electron-withdrawing/-donating groups) and piperidinyl moiety (e.g., N-alkylation) to assess effects on target binding .
- Biological Assays : Test PDE4 inhibition (IC₅₀ via fluorescence polarization) or antiproliferative activity (MTT assay in HUVEC/tumor cells) .
Q. What computational methods predict target interactions for this compound?
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite for binding pose prediction.
- Targets : PDE4 isoforms (PDB: 3LD6) or c-Met kinase (PDB: 3F82) .
- Key Interactions : Hydrogen bonds with Glu574 (PDE4A) or π-stacking with Tyr1230 (c-Met) .
- MD Simulations : Validate stability of ligand-receptor complexes (20 ns trajectories, AMBER force field) .
Q. How to resolve contradictory data in biological activity profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
